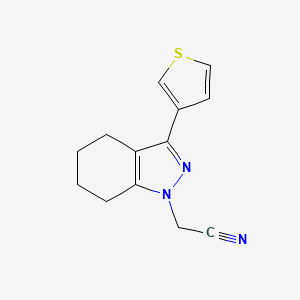

2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-thiophen-3-yl-4,5,6,7-tetrahydroindazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3S/c14-6-7-16-12-4-2-1-3-11(12)13(15-16)10-5-8-17-9-10/h5,8-9H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVCDMLLBPOBSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CC#N)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a thiophene ring and an indazole moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 241.33 g/mol |

| CAS Number | 2098051-04-6 |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Formation of the indazole ring : This is achieved through cyclization reactions.

- Introduction of the thiophene group : This can be done via substitution reactions.

- Finalizing with acetonitrile attachment : This step often involves nucleophilic substitution to attach the acetonitrile group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing indazole and thiophene structures. For example:

- A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa) through apoptosis induction mechanisms.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties . Thiophene derivatives have been shown to possess activity against a range of pathogens:

- Research indicates that related compounds exhibit inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action .

Neuroprotective Effects

There is emerging evidence that certain indazole derivatives may offer neuroprotective benefits :

- In vitro studies have indicated that these compounds can protect neuronal cells from oxidative stress-induced damage . This could have implications for treating neurodegenerative diseases.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : Interaction with specific enzymes such as kinases or proteases.

- Receptor Modulation : Binding to various receptors (e.g., serotonin or dopamine receptors), influencing neurotransmission.

- Oxidative Stress Reduction : Scavenging free radicals and enhancing antioxidant defenses in cells.

Study 1: Anticancer Activity

A recent study evaluated the effect of the compound on breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, demonstrating moderate antibacterial activity .

Scientific Research Applications

The compound 2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile presents a unique structure that combines an indazole moiety with a thiophene ring, suggesting potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its synthesis, biological activities, and potential industrial applications.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Indazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Thiophene Group : This step often utilizes substitution reactions to attach the thiophene moiety to the indazole structure.

- Final Modifications : The acetonitrile group is introduced in the final stages of synthesis through nucleophilic substitution or other coupling methods.

Pharmacological Potential

Research indicates that compounds containing indazole and thiophene structures may exhibit significant biological activities. Some potential applications include:

- Anticancer Activity : Indazole derivatives have been studied for their ability to inhibit cancer cell proliferation. The unique structure of this compound may enhance its efficacy against specific cancer types.

- Antimicrobial Properties : Thiophene-containing compounds have shown promise in combating bacterial and fungal infections. The incorporation of the indazole ring may further enhance these properties.

Material Science

The unique electronic properties of this compound make it a candidate for use in advanced materials:

- Organic Electronics : Its potential as a semiconductor can be explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Sensors : The compound's sensitivity to environmental changes may allow it to function effectively in chemical sensors.

Green Chemistry

In industrial synthesis, employing green chemistry principles can optimize the production process of this compound. Techniques such as continuous flow synthesis and solvent-free reactions can reduce waste and enhance sustainability.

Anticancer Research

Recent studies have investigated the anticancer properties of similar indazole derivatives. For instance:

- Study A : An indazole derivative demonstrated selective cytotoxicity against breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics.

- Study B : A series of thiophene-based compounds exhibited promising results in inhibiting tumor growth in animal models.

Sensor Development

Research has also focused on developing sensors utilizing thiophene derivatives for detecting environmental pollutants. The integration of an indazole moiety could enhance selectivity and sensitivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.